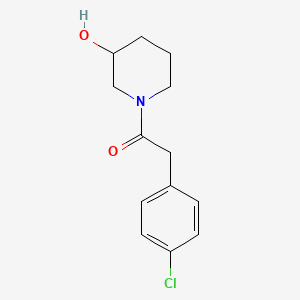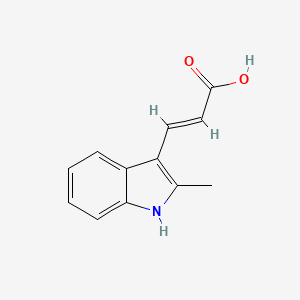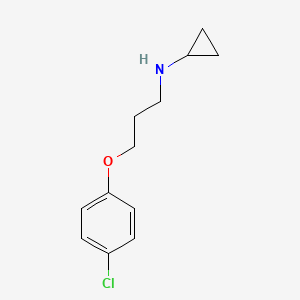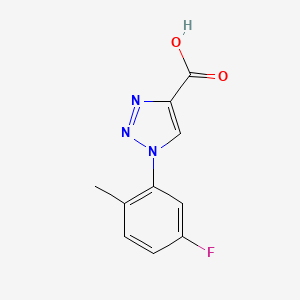
2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as chlorophenylpiperidine (CPP), is a synthetic compound used in scientific research and laboratory experiments. CPP is a member of the piperidine class of compounds and is composed of a piperidine ring and a chlorophenyl group. It has a molecular weight of 226.7 g/mol and is slightly soluble in water. CPP has been used in a variety of scientific research applications, including biochemical and physiological studies, and is known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been utilized in crystallography to understand molecular arrangements and interactions. For instance, the adduct formation involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component demonstrated significant insights into dihedral angles and intermolecular hydrogen bonding, contributing to the formation of molecular chains in crystal structures (Revathi et al., 2015).
Molecular Interaction Studies
The synthesis and structural analysis of derivatives like loperamide monohydrate have provided a deeper understanding of molecular conformations, specifically the orientation of piperidin-1-yl rings and their interactions with surrounding groups, aiding in the elucidation of compound stability and interaction patterns within crystals (Jasinski et al., 2012).
Chemical Reaction Mechanisms
Research on reaction mechanisms, such as the catalyzed formation of dihydroindolo[1,2-c]quinazoline derivatives from hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl compounds, highlights the compound's role in complex chemical transformations. These studies shed light on dehydrative cyclization processes, providing valuable information for synthetic chemistry applications (Harano et al., 2007).
Organic Synthesis and Drug Design
The compound has been involved in the synthesis of various organic molecules and potential pharmaceuticals. For example, the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol demonstrates its utility in creating new chemical entities, which can have implications in drug design and development (Wang Jin-peng, 2013).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the compound has been used to explore the assembly of complex structures, such as the formation of continuously interwoven three-dimensional structures in adducts involving hydroxyphenyl ethanes. These studies provide insights into the principles of molecular assembly and the design of novel supramolecular systems (Zakaria et al., 2002).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)8-13(17)15-7-1-2-12(16)9-15/h3-6,12,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSVEFDONOIDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)

![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)





![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)
